molecular formula C19H18N4O B14383664 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide CAS No. 89784-56-5

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide

Cat. No.: B14383664
CAS No.: 89784-56-5
M. Wt: 318.4 g/mol
InChI Key: LTIOTSPYDBJXKL-UHFFFAOYSA-N
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Description

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is a chemical compound with the molecular formula C18H16N4O It is a derivative of benzamide and is characterized by the presence of amino groups attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide typically involves a multi-step process. One efficient synthetic route involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzanilide under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically results in the formation of amines .

Scientific Research Applications

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

    Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its multiple amino groups provide sites for further functionalization, making it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

89784-56-5

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

4-amino-N-[4-(4-aminoanilino)phenyl]benzamide

InChI

InChI=1S/C19H18N4O/c20-14-3-1-13(2-4-14)19(24)23-18-11-9-17(10-12-18)22-16-7-5-15(21)6-8-16/h1-12,22H,20-21H2,(H,23,24)

InChI Key

LTIOTSPYDBJXKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)NC3=CC=C(C=C3)N)N

Origin of Product

United States

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